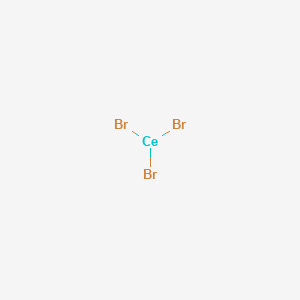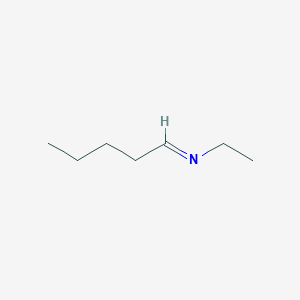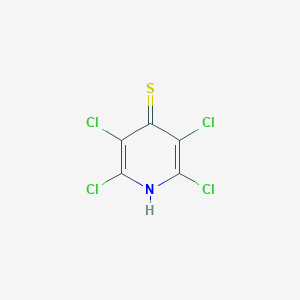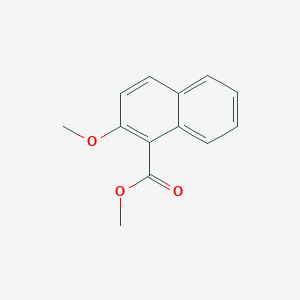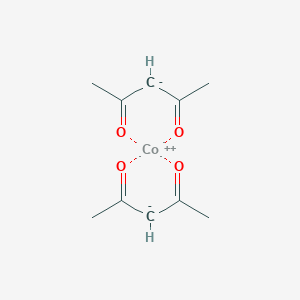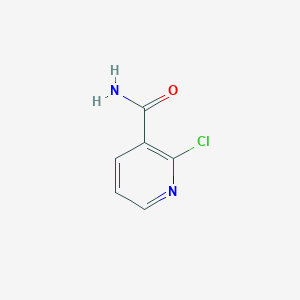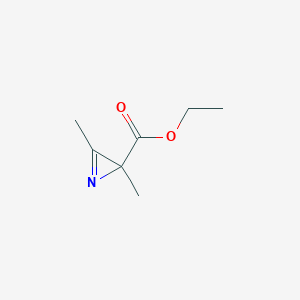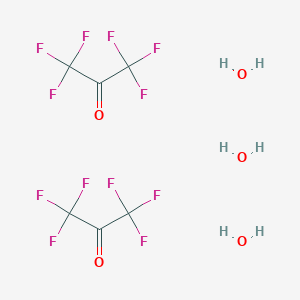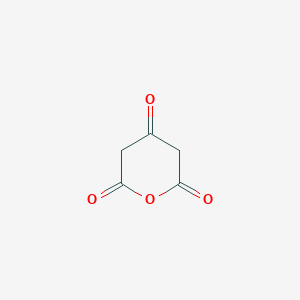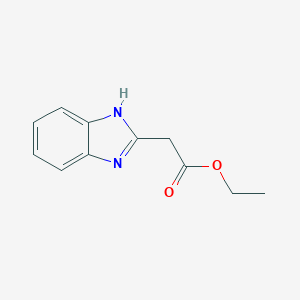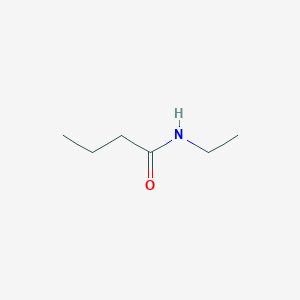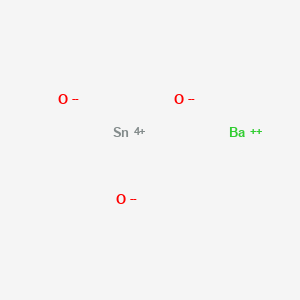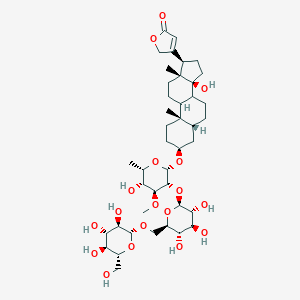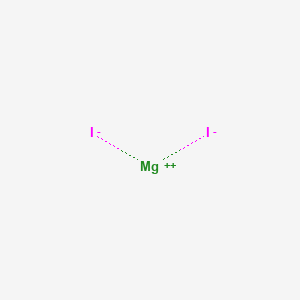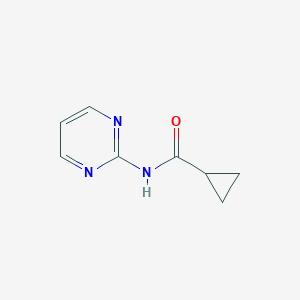
N-pyrimidin-2-ylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyrimidin-2-ylcyclopropanecarboxamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biology. PPCC belongs to the class of cyclopropanecarboxamide derivatives and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-pyrimidin-2-ylcyclopropanecarboxamide is not fully understood. However, it has been suggested that N-pyrimidin-2-ylcyclopropanecarboxamide inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide may also inhibit the activity of enzymes involved in the synthesis of fungal and bacterial cell walls, leading to the inhibition of their growth.
Efectos Bioquímicos Y Fisiológicos
N-pyrimidin-2-ylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to inhibit the activity of enzymes involved in the synthesis of fungal and bacterial cell walls, leading to the inhibition of their growth. Additionally, N-pyrimidin-2-ylcyclopropanecarboxamide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-pyrimidin-2-ylcyclopropanecarboxamide in lab experiments is its potential as a drug against cancer, fungal, and bacterial infections. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, one limitation of using N-pyrimidin-2-ylcyclopropanecarboxamide in lab experiments is its toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-pyrimidin-2-ylcyclopropanecarboxamide. One area of research is the development of N-pyrimidin-2-ylcyclopropanecarboxamide as a drug against cancer, fungal, and bacterial infections. Another area of research is the study of the mechanism of action of N-pyrimidin-2-ylcyclopropanecarboxamide, which may lead to the development of more effective drugs. Additionally, the study of the toxicity of N-pyrimidin-2-ylcyclopropanecarboxamide may lead to the development of safer drugs.
Métodos De Síntesis
N-pyrimidin-2-ylcyclopropanecarboxamide can be synthesized using several methods, including the reaction of cyclopropanecarboxylic acid with pyrimidine-2-amine, followed by the reaction with thionyl chloride. Another method involves the reaction of cyclopropanecarboxylic acid with pyrimidine-2-amine using N,N-dimethylformamide as a solvent. N-pyrimidin-2-ylcyclopropanecarboxamide can also be synthesized using a one-pot reaction of cyclopropanecarboxylic acid, pyrimidine-2-amine, and triethylamine.
Aplicaciones Científicas De Investigación
N-pyrimidin-2-ylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide also has antifungal and antibacterial properties and has been studied for its potential use as a drug against fungal and bacterial infections. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
Número CAS |
14372-20-4 |
|---|---|
Nombre del producto |
N-pyrimidin-2-ylcyclopropanecarboxamide |
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N-pyrimidin-2-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C8H9N3O/c12-7(6-2-3-6)11-8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,9,10,11,12) |
Clave InChI |
WGBWVXLHDYUTMD-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NC=CC=N2 |
SMILES canónico |
C1CC1C(=O)NC2=NC=CC=N2 |
Sinónimos |
Cyclopropanecarboxamide, N-2-pyrimidinyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



